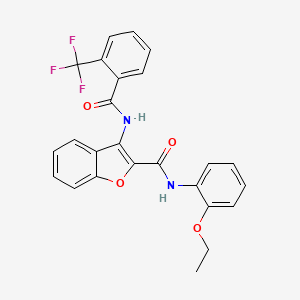

N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide

Descripción

N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative featuring a 2-ethoxyphenyl group at the 2-position and a 2-(trifluoromethyl)benzamido substituent at the 3-position of the benzofuran core. The trifluoromethyl group enhances electronegativity and metabolic stability, while the benzofuran scaffold provides a rigid aromatic framework conducive to molecular interactions.

Propiedades

IUPAC Name |

N-(2-ethoxyphenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19F3N2O4/c1-2-33-20-14-8-6-12-18(20)29-24(32)22-21(16-10-4-7-13-19(16)34-22)30-23(31)15-9-3-5-11-17(15)25(26,27)28/h3-14H,2H2,1H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAVUPRBYIQDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides or acid chlorides.

Attachment of Ethoxyphenyl and Trifluoromethylbenzamido Groups: These groups are introduced through nucleophilic substitution or coupling reactions, using reagents such as ethoxyphenyl halides and trifluoromethylbenzamides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.

Análisis De Reacciones Químicas

N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the ethoxyphenyl and trifluoromethylbenzamido groups, using reagents like halides or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mecanismo De Acción

The mechanism of action of N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Structural and Functional Insights

Substituent Effects: Trifluoromethyl Groups: Present in both the target compound and Flutolanil , this group enhances resistance to oxidative degradation and improves binding to hydrophobic pockets in biological targets. Ethoxyphenyl vs. Benzofuran vs. Dibenzofuran: The dibenzofuran derivative () has an extended aromatic system, which may reduce conformational flexibility and alter binding kinetics compared to the benzofuran core .

Synthetic Accessibility :

- The target compound’s synthesis likely involves amide coupling between 2-(trifluoromethyl)benzoyl chloride and a benzofuran-3-amine intermediate, similar to methods in (column chromatography) .

- In contrast, aliphatic-substituted analogs (e.g., ) may utilize simpler alkylation or acylation steps .

Potential Applications: Pharmaceuticals: The trifluoromethyl and benzofuran motifs are common in kinase inhibitors and CNS-targeting agents (e.g., orexin receptor ligands in ) .

Actividad Biológica

N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and metabolic modulation. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C23H19F3N2O3

- Molecular Weight : 432.4 g/mol

This compound features a benzofuran core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds similar to N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide exhibit various mechanisms of action:

- Prostaglandin Receptor Modulation : The compound acts as a modulator of prostaglandin E2 receptors (EP2 and EP4), which are implicated in cancer progression and inflammation. By blocking these receptors, the compound may enhance immune response against tumors .

- Anti-Hyperlipidemic Effects : Similar benzofuran derivatives have shown promise in reducing plasma triglyceride levels and increasing high-density lipoprotein cholesterol (HDL-C) levels in hyperlipidemic models, suggesting potential applications in metabolic disorders .

- Anticancer Activity : The compound may sensitize cancer cells to chemotherapy and radiotherapy, thereby improving treatment efficacy against various cancers including melanoma and lung cancer .

Table 1: Summary of Biological Activities

Case Study 1: Cancer Treatment

A study evaluating the effects of benzofuran derivatives on cancer cell lines demonstrated that compounds with similar structures to N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide significantly inhibited cell proliferation in vitro. The study highlighted the importance of receptor modulation in enhancing the immune response to tumors, leading to improved outcomes in animal models .

Case Study 2: Hyperlipidemia

In an experimental study using Triton WR-1339-induced hyperlipidemic rats, compounds structurally related to N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide showed significant reductions in triglyceride levels after administration at a dosage of 15 mg/kg. This suggests a promising role for this class of compounds in managing lipid profiles .

Q & A

Q. What are the standard synthetic routes for N-(2-ethoxyphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Suzuki-Miyaura coupling to attach the 2-ethoxyphenyl group to the benzofuran core. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with K₂CO₃ in toluene/water at 90°C yield intermediates like ethyl 2-(2-ethoxyphenyl)oxazole-5-carboxylate .

- Step 2 : Ester hydrolysis using NaOH in THF/H₂O to generate the carboxylic acid intermediate.

- Step 3 : Amide coupling with 2-(trifluoromethyl)benzamide via reagents like EDCI/HOBt or DCC in DMF. Optimize purity (>95%) using flash chromatography or recrystallization .

Key Considerations : Monitor trifluoromethyl group stability under basic conditions and use inert atmospheres to prevent oxidation.

Q. How is the compound’s structure validated, and which spectroscopic techniques are most reliable?

- 1H/13C NMR : Confirm regiochemistry of the benzofuran core and ethoxyphenyl substitution (e.g., δ 1.39 ppm for ethoxy CH₃, δ 157.4 ppm for benzofuran carbonyl) .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₃H₂₀F₃N₂O₄: 469.1382) .

- X-ray Crystallography : Resolve ambiguous stereochemistry or packing motifs, as demonstrated for related benzamide derivatives .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., IC₅₀ determination). The trifluoromethyl group enhances binding to hydrophobic enzyme pockets .

- Cellular Uptake : Use HPLC-MS to quantify intracellular concentrations in cancer cell lines (e.g., HepG2).

- Cytotoxicity : MTT assays at 24–72 h to assess EC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing trifluoromethyl with cyano groups) affect activity?

- SAR Insights : The trifluoromethyl group improves metabolic stability and lipophilicity (logP ~3.5). Replacing it with cyano (-CN) reduces steric bulk but may decrease target affinity. For example, analogs with -CF₃ showed 10-fold higher kinase inhibition than -CN derivatives in cholinesterase assays .

- Synthetic Strategy : Use Ullman coupling or nucleophilic aromatic substitution to introduce alternative substituents.

Q. What crystallographic data exist for related benzofuran-carboxamides, and how do they inform docking studies?

- Crystal Structures : Derivatives like N-[4-cyano-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide (CCDC 782765) reveal planar benzofuran-carboxamide conformations, favoring π-π stacking with aromatic residues in target proteins .

- Docking Workflow : Use AutoDock Vina with PDB structures (e.g., 3QNK for kinases) to predict binding poses. Validate with MD simulations .

Q. How can in vivo pharmacokinetics be modeled for this compound?

- ADME Profiling :

- Solubility : Use shake-flask method (PBS, pH 7.4) to measure solubility (<10 µg/mL suggests formulation challenges).

- Plasma Stability : Incubate with mouse plasma (37°C, 1 h) and quantify degradation via LC-MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Q. What are the challenges in achieving aqueous solubility, and how can they be addressed?

- Issue : High logP (~4.2) due to trifluoromethyl and benzofuran groups.

- Solutions :

- Prodrug Design : Introduce phosphate or PEGylated groups at the ethoxy position.

- Co-crystallization : Use co-formers like saccharin to enhance solubility via supramolecular interactions .

Q. How does the compound interact with ATP-binding sites in kinase targets?

- Mechanism : The benzofuran core mimics adenine’s planar structure, while the trifluoromethylbenzamido group occupies hydrophobic back pockets. Hydrogen bonds form between the carboxamide and kinase hinge residues (e.g., Glu91 in CDK2) .

- Validation : Competitive ATP assays (e.g., Luminescent Kinase Assay Kit) confirm dose-dependent inhibition.

Q. What advanced analytical methods resolve degradation impurities during stability studies?

Q. Can this compound be integrated into combination therapies for synergistic effects?

- Example : Pair with cisplatin in cancer models. Pre-treat cells with the compound (10 µM, 24 h) to inhibit DNA repair kinases, enhancing cisplatin’s cytotoxicity.

- Data Analysis : Calculate combination index (CI) via CompuSyn software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.